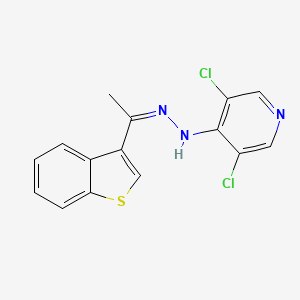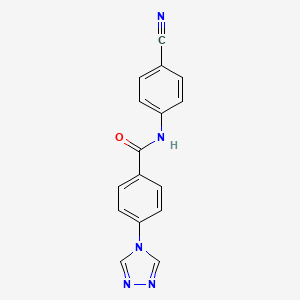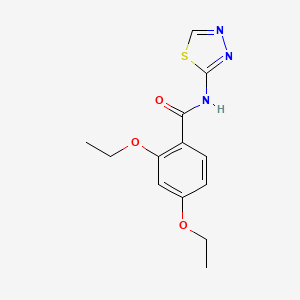
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone, also known as BTE-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTE-4 is a hydrazone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone exerts its biological activity through various mechanisms, including the inhibition of tubulin polymerization, induction of oxidative stress, and activation of caspases. This compound has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to induce oxidative stress by increasing the production of reactive oxygen species, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including antitumor, antifungal, and insecticidal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antifungal activity against various plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. In addition, this compound has been shown to exhibit insecticidal activity against the cotton bollworm.
実験室実験の利点と制限
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its potential use as a fungicide and insecticide. However, this compound also has limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of 1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent in cancer treatment, and the exploration of its potential use as a fungicide and insecticide in agriculture. In addition, the study of this compound's mechanism of action and its biochemical and physiological effects can provide insights into its potential applications in various fields.
合成法
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone can be synthesized through various methods, including the reaction of 1-(1-benzothien-3-yl)ethanone with 3,5-dichloro-4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
科学的研究の応用
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a fungicide and insecticide. In material science, this compound has been investigated for its ability to form coordination polymers and metal-organic frameworks.
特性
IUPAC Name |
N-[(Z)-1-(1-benzothiophen-3-yl)ethylideneamino]-3,5-dichloropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9(11-8-21-14-5-3-2-4-10(11)14)19-20-15-12(16)6-18-7-13(15)17/h2-8H,1H3,(H,18,20)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKPDFSPISADD-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=NC=C1Cl)Cl)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=NC=C1Cl)Cl)/C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide](/img/structure/B5350003.png)
![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350010.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5350032.png)
![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)

![8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B5350071.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)